

2-(4-Bromo-2,5-difluorophenyl)acetic acid chemical properties

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Compound of Interest

Compound Name: 2-(4-Bromo-2,5-difluorophenyl)acetic acid

Cat. No.: B1443294

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An In-depth Technical Guide to **2-(4-Bromo-2,5-difluorophenyl)acetic acid**

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Phenylacetic acid derivatives, particularly those bearing halogen substituents, represent a cornerstone class of intermediates. **2-(4-Bromo-2,5-difluorophenyl)acetic acid** (CAS No. 871035-64-2) emerges as a molecule of significant interest. Its architecture, featuring a carboxylic acid moiety, a synthetically versatile bromine atom, and two electron-withdrawing fluorine atoms on the phenyl ring, offers a unique combination of reactivity and physicochemical properties. The fluorine atoms can enhance metabolic stability and modulate binding affinities, while the bromine atom serves as a key handle for diversification through cross-coupling chemistry.

This guide provides an in-depth technical overview of **2-(4-Bromo-2,5-difluorophenyl)acetic acid**, consolidating its chemical properties, analytical characteristics, a proposed synthetic pathway, and its potential applications for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. The data presented below are derived from computational models and supplier specifications, providing a robust baseline for experimental design.^{[1][2]}

Property	Value	Source
CAS Number	871035-64-2	PubChem ^[1]
Molecular Formula	C ₈ H ₅ BrF ₂ O ₂	PubChem ^[1]
Molecular Weight	251.02 g/mol	PubChem ^[1]
IUPAC Name	2-(4-bromo-2,5-difluorophenyl)acetic acid	PubChem ^[1]
Appearance	White to yellow solid	Sigma-Aldrich ^[2]
Boiling Point (Est.)	311.7 ± 37.0 °C at 760 mmHg	Echemi ^[3]
Density (Est.)	1.8 ± 0.1 g/cm ³	Echemi ^[3]
XLogP3 (Est.)	2.3	PubChem ^[1]
SMILES	<chem>C1=C(C(=CC(=C1F)Br)F)CC(=O)O</chem>	PubChem ^[1]
InChIKey	PFORRJHNRGZDKP-UHFFFAOYSA-N	PubChem ^[1]

Spectral and Analytical Data (Predicted)

While comprehensive, experimentally verified spectra for this specific compound are not readily available in public databases, we can predict the key analytical signatures based on its structure. These predictions serve as a valuable guide for characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct regions.

- Aromatic Region (approx. 7.2-7.8 ppm): Two signals are anticipated for the two aromatic protons. Due to coupling with each other and with the adjacent fluorine atoms, these will appear as complex multiplets (likely doublet of doublets or triplets of doublets).
- Aliphatic Region (approx. 3.7-3.9 ppm): The two benzylic protons (-CH₂-) will appear as a singlet, as there are no adjacent protons to couple with.
- Carboxylic Acid Proton: A very broad singlet, typically appearing downfield (>10 ppm), which may not always be observed depending on the solvent and concentration.
- ¹³C NMR: The carbon spectrum will be more complex due to C-F coupling.
 - Carbonyl Carbon (approx. 175-180 ppm): The carboxylic acid carbon will appear as a singlet in the downfield region.
 - Aromatic Carbons (approx. 110-160 ppm): Six distinct signals are expected. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets. The carbon bonded to bromine will be shifted downfield. Other aromatic carbons will show smaller multi-bond C-F couplings.
 - Aliphatic Carbon (approx. 35-40 ppm): The benzylic -CH₂- carbon will appear as a singlet in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands are expected at the following wavenumbers:[\[4\]](#)

- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
- C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region.
- Aromatic C=C Stretch: Medium intensity bands around 1450-1600 cm⁻¹.
- C-Br Stretch: A weak to medium band in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry (electron ionization), the key feature will be the isotopic pattern of bromine.

- **Molecular Ion (M^+):** A characteristic pair of peaks of nearly equal intensity at m/z 250 and 252, corresponding to the ^{79}Br and ^{81}Br isotopes.
- **Fragmentation:** Common fragmentation pathways would include the loss of the carboxylic acid group ($-\text{COOH}$, 45 Da) to give a fragment at m/z 205/207, and the loss of the bromine atom ($-\text{Br}$, 79/81 Da).

Proposed Synthesis and Purification Protocol

While multiple synthetic routes are conceivable, a robust and scalable approach would involve the conversion of a commercially available acetophenone precursor via the Willgerodt–Kindler reaction, followed by hydrolysis. This method is well-established for the synthesis of aryl-acetic acids.

Causality: The Willgerodt-Kindler reaction is chosen for its reliability in converting aryl ketones into thioamides, which are readily hydrolyzed to the desired carboxylic acid. It effectively adds a one-carbon unit with the correct oxidation state.

Step-by-Step Methodology

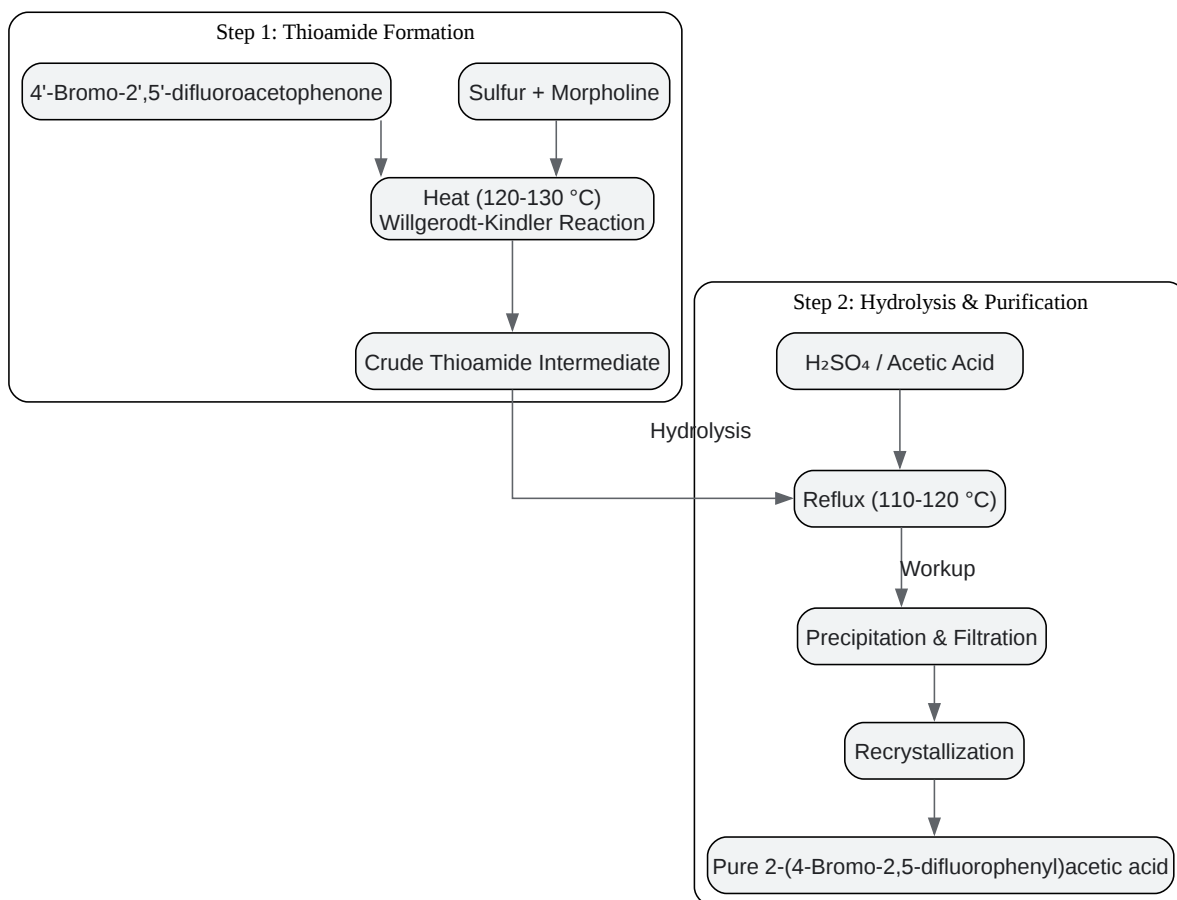
Step 1: Willgerodt-Kindler Thioamide Formation

- **Reagents:** To a round-bottom flask equipped with a reflux condenser, add 4'-Bromo-2',5'-difluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).
- **Solvent:** While the reaction can sometimes be run neat, a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be used to ensure homogeneity.
- **Reaction:** Heat the mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

- Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The solid thioamide product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess morpholine and sulfur. The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to Carboxylic Acid

- Reagents: Suspend the crude thioamide from Step 1 in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., a 2:1 v/v ratio).
- Reaction: Heat the mixture to reflux (around 110-120 °C) for 8-16 hours until TLC analysis indicates complete consumption of the starting material.
- Workup and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. The desired **2-(4-Bromo-2,5-difluorophenyl)acetic acid** will precipitate as a solid.
- Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral to pH paper.
- For final purification, the crude acid can be recrystallized from an appropriate solvent system, such as an ethanol/water or toluene/heptane mixture, to yield a product of >98% purity.^[5]



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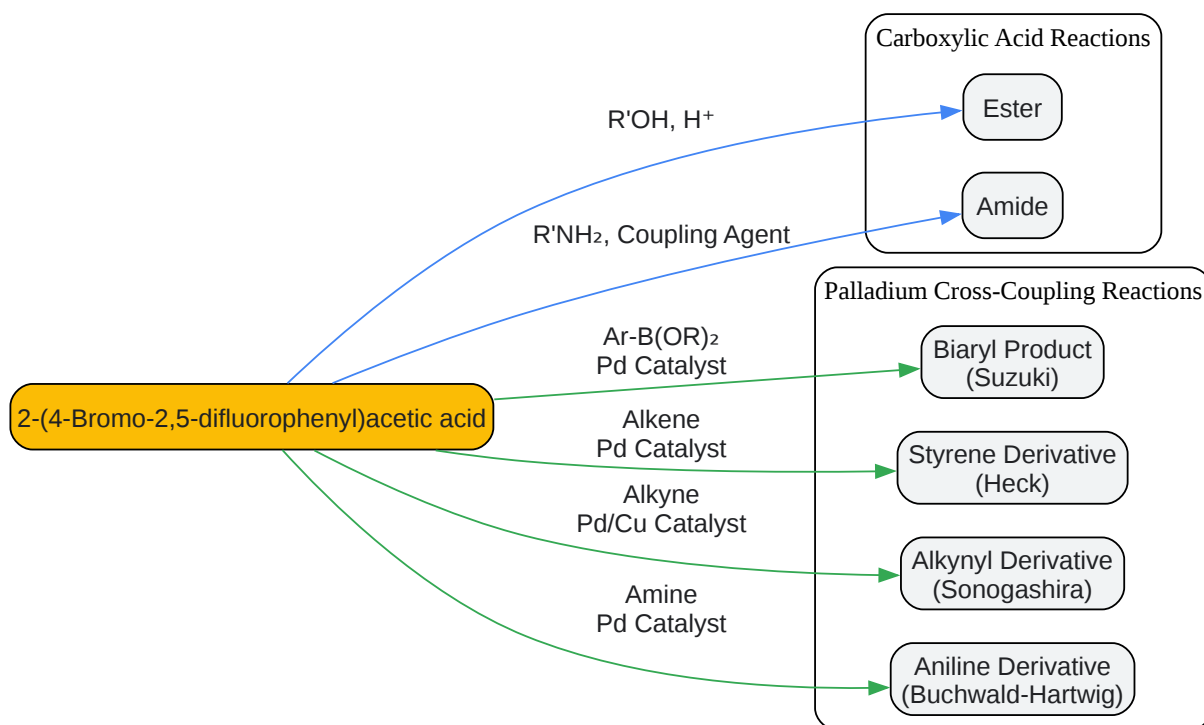
Proposed Synthesis Workflow

Chemical Reactivity and Synthetic Utility

The utility of **2-(4-Bromo-2,5-difluorophenyl)acetic acid** lies in the orthogonal reactivity of its functional groups.

- **Carboxylic Acid Group:** This moiety is readily converted into other functional groups. Standard protocols for esterification (e.g., using an alcohol with a catalytic amount of acid) or amide bond formation (e.g., using an amine with coupling agents like EDC/HOBt or conversion to an acyl chloride with SOCl_2) can be applied.
- **Aryl Bromide:** The C-Br bond is the primary site for diversification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the aromatic ring, a cornerstone of modern drug discovery.^[6]
 - **Suzuki Coupling:** Reaction with boronic acids or esters to form C-C bonds (biaryl structures).
 - **Heck Coupling:** Reaction with alkenes to form substituted styrenes.
 - **Sonogashira Coupling:** Reaction with terminal alkynes to install C-C triple bonds.
 - **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds (anilines).
 - **Negishi Coupling:** Reaction with organozinc reagents for C-C bond formation.^[7]

Causality: The electron-withdrawing nature of the fluorine atoms can influence the rate of oxidative addition of palladium to the C-Br bond, often making these substrates highly reactive in cross-coupling cycles.^[7]



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Key Reactivity Pathways

Applications in Research and Development

While specific examples citing CAS 871035-64-2 are sparse in peer-reviewed literature, the structural motifs of this compound point to its significant potential as a building block in pharmaceutical research.

- **Scaffold for Bioactive Molecules:** Phenylacetic acids are privileged structures in medicinal chemistry, found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The difluoro substitution pattern is a common strategy to improve pharmacokinetic properties, such as

increasing metabolic stability or enhancing binding affinity through fluorine-protein interactions.

- **Fragment-Based Drug Discovery (FBDD):** This molecule serves as an excellent starting point in FBDD. The aryl bromide allows for the systematic exploration of chemical space around the core scaffold, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
- **Intermediate for Complex Targets:** Its utility is primarily as an intermediate for more complex molecules. For instance, related difluorobenzoic acids are used to synthesize GPR119 agonists for diabetes and METTL3 inhibitors for cancer therapy. This compound provides an alternative scaffold for similar biological targets.

Safety, Handling, and Storage

As a research chemical, **2-(4-Bromo-2,5-difluorophenyl)acetic acid** must be handled with appropriate precautions.

- **Hazard Classification:** It is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]
- **Personal Protective Equipment (PPE):** Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8]
- **First Aid:**
 - **Skin Contact:** Immediately wash with plenty of soap and water.
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
 - **Inhalation:** Move the person to fresh air.
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

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